(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid
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Overview
Description
(1R,3S,5S)-8-hydroxybicyclo[321]octane-3-carboxylic acid is a bicyclic compound with a unique structure that includes a hydroxyl group and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid typically involves the use of specific starting materials and reagents. One common method involves the cyclization of a suitable precursor under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the bicyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the carboxylic acid group may produce an alcohol.
Scientific Research Applications
(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential therapeutic effects and use in drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups may participate in hydrogen bonding and other interactions with enzymes or receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other bicyclic molecules with hydroxyl and carboxylic acid groups, such as:
- Bicyclo[2.2.1]heptane-2-carboxylic acid
- Bicyclo[3.3.1]nonane-3-carboxylic acid
Uniqueness
(1R,3S,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid groups, which confer distinct chemical and biological properties.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds.
Properties
IUPAC Name |
(1R,5S)-8-hydroxybicyclo[3.2.1]octane-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-5-1-2-6(8)4-7(3-5)9(11)12/h5-8,10H,1-4H2,(H,11,12)/t5-,6+,7?,8? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXMGOUHEZQBMEC-XEDAXZNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1C2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CC(C[C@@H]1C2O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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